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Compound of Interest

5-Bromo-6-methoxybenzofuran-2-
Compound Name: o
carboxylic acid

Cat. No.: B3018649

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-
methoxybenzofuran-2-carboxylic acid

Foreword: The Benzofuran Scaffold in Modern Drug
Discovery

The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous
natural products and synthetic compounds with significant biological activity.[1][2][3] Its rigid
structure and rich electron density make it an ideal scaffold for designing molecules that can
interact with a wide array of biological targets, leading to applications in anticancer,
antimicrobial, anti-inflammatory, and antiviral therapies.[1][3][4] 5-Bromo-6-
methoxybenzofuran-2-carboxylic acid is a member of this important class, possessing
functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—that offer multiple
avenues for synthetic modification and interaction with biological systems. Understanding the
fundamental physicochemical properties of this molecule is not merely an academic exercise; it
is a critical prerequisite for its rational development as a potential therapeutic agent or a key
intermediate in drug synthesis.[5][6][7][8] This guide provides an in-depth exploration of these
properties, focusing on both their theoretical importance and the practical methodologies for
their determination.

Molecular Profile and Core Physicochemical Data
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5-Bromo-6-methoxybenzofuran-2-carboxylic acid (CAS No. 20073-19-2) is a substituted
benzofuran derivative.[9][10] The interplay of its constituent functional groups dictates its
overall behavior in both chemical and biological environments. The carboxylic acid moiety
provides a site for ionic interactions and hydrogen bonding, the methoxy group influences
lipophilicity and metabolic stability, and the bromine atom adds to the molecular weight and can
modulate binding affinities through halogen bonding.

A summary of its key computed and known physical properties is presented below. It is crucial
to note that while computational predictions are valuable for initial assessment, experimental

verification is the gold standard in drug development.
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Property

Value / Predicted Value

Significance in Drug
Development

Molecular Formula

C10H7BrO4

Defines the elemental

composition and exact mass.

Influences diffusion rates and

Molecular Weight 271.06 g/mol [10] ) )

overall "drug-likeness" metrics.
] Affects handling, formulation,

Form Solid[11] ) ] o
and dissolution characteristics.
Indicates thermal stability;

- ) 399.7 £ 37.0 °C (at 760 _
Boiling Point relevant for synthesis and
mmHg)[12] o

purification.
Important for formulation

Density 1.7 £ 0.1 g/lcm3[12] design and manufacturing

processes.

A measure of lipophilicity,

critical for predicting

LogP (Predicted) 2.82[12] .
membrane permeability and
absorption.

The carboxylic acid group is
expected to have a pKa in the
pKa (Predicted) ~3-5 typical range for aromatic

carboxylic acids, making it

ionized at physiological pH.[13]

Agueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed and

exert its therapeutic effect.[8] Poor solubility is a leading cause of failure in drug development

pipelines. For an acidic compound like 5-Bromo-6-methoxybenzofuran-2-carboxylic acid,

solubility is intrinsically linked to pH.

Causality Behind Experimental Choices
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The Shake-Flask Method is the definitive technique for determining thermodynamic solubility.[1]
Its "gold standard" status comes from its principle: allowing a compound to reach true
thermodynamic equilibrium between its solid phase and a saturated aqueous solution. This
contrasts with kinetic solubility methods, which are faster but can overestimate solubility by
starting from a DMSO stock, potentially leading to supersaturated and unstable solutions.[7][8]
For lead optimization and pre-formulation, understanding the true equilibrium solubility is non-
negotiable.

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)

This protocol outlines the steps to determine the solubility of the title compound in a buffered
agueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to mimic physiological conditions.

e Preparation: Add an excess amount of solid 5-Bromo-6-methoxybenzofuran-2-carboxylic
acid to a series of replicate glass vials. The excess is critical to ensure that an equilibrium
with the solid phase is maintained.

o Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to
each vial.

o Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-
controlled environment (typically 25°C or 37°C). Agitate for a prolonged period (24-48 hours)
to ensure equilibrium is reached.[2][14]

o Phase Separation: After equilibration, allow the vials to stand undisturbed to let the
undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining
suspended microparticles.

o Sampling: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid material
is disturbed.

 Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter
(e.g., 0.22 um PVDF) to remove any final traces of particulate matter.

o Quantification: Analyze the concentration of the dissolved compound in the filtrate using a
validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid
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Chromatography (HPLC), against a standard curve prepared with known concentrations of

the compound.[2][7]

» Reporting: The average concentration from the replicate vials is reported as the
thermodynamic solubility at the specified pH and temperature.
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Caption: Workflow for the Shake-Flask Solubility Assay.
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Acidity (pKa): The Driver of In Vivo Behavior

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a
drug molecule, the pKa dictates the degree of ionization at a given pH. This is profoundly
important because the ionized (charged) and unionized (neutral) forms of a drug have
drastically different properties: the neutral form is typically more lipid-soluble and can more
easily cross cell membranes, while the ionized form is more water-soluble.[5][8] Given its
carboxylic acid group, 5-Bromo-6-methoxybenzofuran-2-carboxylic acid is expected to be
predominantly ionized at the physiological pH of 7.4.

Causality Behind Experimental Choices

Potentiometric titration is the most direct and accurate method for pKa determination.[3][5][15]
The method's trustworthiness stems from its fundamental principle: it measures the pH of a
solution as a function of the volume of added titrant (a strong base for an acidic analyte). The
pKa is determined from the inflection point of the resulting titration curve, which corresponds to
the point of half-neutralization where pH = pKa.[4] This method is robust, highly precise, and
provides a direct thermodynamic measurement.[15]

Experimental Protocol: pKa Determination by
Potentiometric Titration

o System Calibration: Calibrate a high-precision pH meter and electrode using at least three
standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]

e Sample Preparation: Accurately weigh and dissolve a sample of 5-Bromo-6-
methoxybenzofuran-2-carboxylic acid in a suitable solvent (e.g., water, or a co-solvent
system like methanol/water for poorly soluble compounds) to create a solution of known
concentration (e.g., 1-10 mM).[3]

 lonic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCI) to maintain a
constant ionic strength throughout the titration, which minimizes variations in activity
coefficients.[5]

« Initial Acidification: For an acidic analyte, add a small amount of strong acid (e.g., 0.1 M HCI)
to the solution to ensure the titration starts with the compound fully protonated.
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« Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with
gentle stirring. Immerse the calibrated pH electrode. Add a standardized strong base titrant
(e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using an automated burette.

o Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize.

o Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is
determined from the pH value at the half-equivalence point. Alternatively, calculate the first or
second derivative of the curve to precisely locate the inflection point.[4]

» Validation: Perform a minimum of three replicate titrations to ensure reproducibility.[5]

Qﬁ“——{ Calibrate pH Meter ‘ Dissolve Compound in Solvent | Add Background Electrolyte (KCl) }ﬂh{ Titrate with Standardized NaOH | Record pH vs. Volume }ﬂﬁh{ Plot Titration Curve ‘ Determine Inflection Point ‘ Calculate pKa }“—“““»Q

Click to download full resolution via product page

Caption: Logical flow of pKa determination via potentiometry.

Lipophilicity (LogP/LogD): A Predictor of
Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its pharmacokinetic
profile, including absorption, distribution, metabolism, and excretion (ADME).[6] It is typically
expressed as LogP (the partition coefficient between octanol and water for the neutral species)
or LogD (the distribution coefficient at a specific pH, accounting for both ionized and neutral
forms).

Causality Behind Experimental Choices

While the shake-flask method is the traditional way to measure LogP, it can be time-consuming
and requires a significant amount of pure compound.[6] For drug discovery settings, Reverse-
Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput, reliable
alternative.[6][16] The method is based on the principle that a compound's retention time on a
nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system
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with compounds of known LogP values, a robust correlation can be established to determine
the LogP of an unknown compound from its retention time.[17][18] This method is fast, requires
very little sample, and is less sensitive to impurities.[16][19]

Experimental Protocol: LogP Determination by RP-HPLC

o System Setup: Use a C18 reverse-phase HPLC column with a mobile phase consisting of an
aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

o Calibration:

o Prepare a set of 5-7 calibration standards—compounds with a range of well-documented
LogP values that bracket the expected LogP of the analyte.

o Inject each standard individually onto the HPLC system and record its retention time (t_R).
o Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
o For each standard, calculate the capacity factor, k = (t_ R-t_0)/t_O.

o Plot the known LogP values of the standards against their corresponding log(k) values.
Perform a linear regression to generate a calibration curve and its equation (e.g., LogP =
m * log(k) + c).[6]

e Sample Analysis:
o Dissolve 5-Bromo-6-methoxybenzofuran-2-carboxylic acid in the mobile phase.

o Inject the sample onto the same HPLC system under identical conditions used for the
standards.

o Record its retention time (t_R).
» Calculation:

o Calculate the capacity factor (k) for the analyte.
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o Using the linear regression equation from the calibration curve, calculate the LogP of the
analyte from its log(k) value.

Spectral Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. For 5-Bromo-6-
methoxybenzofuran-2-carboxylic acid, the following characteristic absorptions are expected:

O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300
cm™1, resulting from strong hydrogen bonding between molecules.[20][21]

e C-H Stretch (Aromatic/Alkene): Sharp peaks just above 3000 cm™1,
e C-H Stretch (Aliphatic -OCHs): Sharp peaks just below 3000 cm~1.

e C=0 Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700-1725 cm~1.
Conjugation with the benzofuran ring system will likely place this absorption at the lower end
of the range.[20][21]

e C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm~1 region.

C-O Stretch (Carboxylic Acid & Ether): Strong bands in the 1000-1300 cm~! region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e H NMR:

o -COOH Proton: A highly deshielded, often broad singlet appearing far downfield, typically
between 10-13 ppm. This signal will disappear upon addition of D20 due to proton
exchange.[22][23]

o Aromatic Protons: The protons on the benzofuran ring will appear in the aromatic region
(approx. 7.0-8.0 ppm). We would expect two singlets for the protons at the C4 and C7
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positions.

o Furan Proton: The proton at the C3 position of the furan ring will likely appear as a singlet
in the 7.0-7.5 ppm range.

o -OCHs Protons: A sharp singlet integrating to 3 protons, typically in the 3.8-4.0 ppm range.

e 13C NMR:

o Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 165-180 ppm.[22]
[23]

o Aromatic & Furan Carbons: Multiple signals in the 100-160 ppm range. The carbons
attached to oxygen will be the most deshielded. The carbon attached to bromine (C5) will
be shifted relative to an unsubstituted carbon.

o Methoxy Carbon (-OCHs): A signal around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's
fragmentation pattern, which aids in structural confirmation.

e Molecular lon (M*): The parent peak should appear at m/z corresponding to the molecular
weight (270/272 for C10H77°BrOa / C10H781BrOa). The characteristic isotopic pattern of
bromine (a near 1:1 ratio for the M* and M+2 peaks) will be a key diagnostic feature.

o Key Fragmentation Pathways: Common fragmentation for carboxylic acids includes the loss
of -OH (M-17) and the loss of -COOH (M-45).[22] Further fragmentation of the benzofuran
ring would also be expected.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid—its
solubility, acidity, and lipophilicity—are not independent variables but rather interconnected
parameters that collectively govern its drug-like potential. The methodologies detailed in this
guide provide a robust framework for the experimental determination of these critical attributes.
A thorough characterization, grounded in the principles of scientific integrity and validated
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protocols, is the essential first step in transforming a promising molecular scaffold into a viable
therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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